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Abstract

Afuresertib Hydrochloride, also known as GSK2110183, is a potent, orally bioavailable,
small-molecule inhibitor of the serine/threonine kinase Akt (Protein Kinase B). As a critical node
in the PISK/Akt/mTOR signaling pathway, which is frequently dysregulated in various human
cancers, Akt represents a key therapeutic target. Afuresertib has demonstrated significant anti-
proliferative and pro-apoptotic activity in a range of preclinical models and has been evaluated
in numerous clinical trials for various hematologic malignancies and solid tumors. This technical
guide provides a comprehensive overview of the discovery, synthesis, mechanism of action,
and preclinical and clinical evaluation of Afuresertib Hydrochloride, with a focus on the
experimental methodologies and quantitative data that underpin its development.

Introduction: The Rationale for Akt Inhibition in
Oncology

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway
is a crucial intracellular signaling cascade that governs a wide array of cellular processes,
including cell growth, proliferation, survival, and metabolism.[1] The activation of this pathway is
a hallmark of many human cancers, contributing to tumorigenesis and resistance to
conventional therapies.[2][3] Akt, a central component of this pathway, exists as three isoforms
(Aktl, Akt2, and Akt3) and, upon activation, phosphorylates a multitude of downstream
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substrates, thereby promoting cell survival and inhibiting apoptosis.[4] The frequent
hyperactivation of the PI3K/Akt pathway in cancer has made it a compelling target for the
development of novel anti-cancer agents.[4] Afuresertib emerged from drug discovery
programs aimed at identifying potent and selective inhibitors of Akt kinase activity.

Discovery and Development of Afuresertib

Afuresertib was originally developed by GlaxoSmithKline (GSK) under the identifier
GSK2110183.[5] The development of Afuresertib was part of a broader effort to target the
PI3K/Akt signaling pathway. The core of its discovery revolved around the identification of a
chemical scaffold that could potently and selectively inhibit the ATP-binding site of Akt.
Subsequent lead optimization efforts focused on improving its pharmacological properties,
including oral bioavailability and a favorable safety profile.[6] Following its initial development
by GSK, Laekna Therapeutics has been actively advancing the clinical development of
Afuresertib in various oncology indications.[5]

Mechanism of Action: Targeting the PI3K/Akt
Signaling Pathway

Afuresertib is an ATP-competitive inhibitor of all three Akt isoforms (pan-Akt inhibitor).[7] By
binding to the ATP-binding pocket of the kinase domain of Akt, Afuresertib prevents the
phosphorylation of its downstream substrates.[4] This inhibition leads to the suppression of the
PI3K/Akt signaling pathway, which in turn results in the induction of apoptosis (programmed cell
death) and the inhibition of tumor cell proliferation.[2][8] The downstream effects of Afuresertib
treatment include the reduced phosphorylation of key Akt substrates such as GSK3[3, PRAS40,
and FOXO proteins.[3][7]
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Afuresertib's inhibition of the PI3K/Akt signaling pathway.

Synthesis of Afuresertib Hydrochloride

The synthesis of Afuresertib Hydrochloride has been described in several patents, with more
recent publications detailing optimized and more environmentally friendly processes. The core
structure of Afuresertib is a substituted thiophenecarboxamide.
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A recently reported improved synthesis of Afuresertib starts from 4-bromothiophene-2-
carboxaldehyde. This method avoids the use of highly corrosive reagents like bromine and
explosive reagents such as borane and anhydrous hydrazine, which were limitations in earlier
synthetic routes. The overall yield of this improved process is significantly higher, at 37% over
10 steps, compared to the previously reported 18% over 11 steps.

The key steps in this optimized synthesis involve:

o Chlorination, Suzuki coupling, secondary chlorination, and oxidation of the starting material,
4-bromothiophene-2-carboxaldehyde, to yield the 2-thiophenecarboxylic acid intermediate.

o A four-step synthesis of the chiral amine intermediate starting from (S)-2-amino-3-(3-
fluorophenyl)propanoic acid, which includes reduction, Boc protection, a Mitsunobu reaction,
and deprotection.

o Finally, a condensation reaction between the thiophenecarboxylic acid intermediate and the
chiral amine intermediate, followed by deprotection, yields Afuresertib. The hydrochloride salt
can then be formed by treatment with hydrochloric acid.

This improved route is more suitable for the large-scale synthesis required for ongoing clinical
trials.

Experimental Protocols
Akt Kinase Inhibition Assay (Filter Binding Assay)

This assay is used to determine the potency of Afuresertib in inhibiting the kinase activity of Akt
isoforms.

e Principle: This assay measures the incorporation of radiolabeled phosphate from [y-33P]ATP
into a specific peptide substrate by the Akt enzyme. The phosphorylated substrate is then
captured on a filter membrane, and the amount of radioactivity is quantified.

e Protocol:

o Recombinant human Aktl, Akt2, or Akt3 enzyme is incubated with varying concentrations
of Afuresertib in a kinase reaction buffer.
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o The kinase reaction is initiated by the addition of a mixture of the peptide substrate (e.g., a
GSKa peptide) and [y-3P]ATP.

o The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 2
hours at room temperature).

o The reaction is stopped, and the mixture is transferred to a phosphocellulose filter plate.
o The filter plate is washed to remove unincorporated [y-33P]ATP.

o The amount of radioactivity captured on the filter, corresponding to the phosphorylated
substrate, is measured using a scintillation counter.

o The concentration of Afuresertib that inhibits 50% of the kinase activity (IC50) is calculated
from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of Afuresertib on the viability and proliferation of cancer
cell lines.

e Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
colorimetric assay that measures cellular metabolic activity. Viable cells with active
metabolism can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The
amount of formazan produced is proportional to the number of viable cells.

e Protocol:
o Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

o The cells are then treated with a range of concentrations of Afuresertib or a vehicle control
(e.g., DMSO).

o The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified
CO:z incubator.

o Following the incubation period, the MTT reagent is added to each well, and the plates are
incubated for an additional period (e.g., 4 hours) to allow for formazan crystal formation.
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o A solubilization solution is then added to dissolve the formazan crystals.

o The absorbance of the resulting purple solution is measured using a microplate reader at
a wavelength of 570 nm.

o The cell viability is expressed as a percentage of the vehicle-treated control, and the IC50
value (the concentration of Afuresertib that inhibits cell growth by 50%) is determined.

Quantitative Data

. | Cellul -

Target/Assay Value Reference
Ki (Akt1) 0.08 nM [3]
Ki (Akt2) 2nM [3]
Ki (Akt3) 2.6 nM [3]
IC50 (COLO205 cells) 0.009 uM [3]
EC50 (Hematological cell ) )
] <1 pM in 65% of lines [3]
lines)
EC50 (Solid tumor cell lines) <1 pM in 21% of lines [3]
Preclinical In Vivo Efficacy
Dose (mglkg, oral, Tumor Growth
Xenograft Model . o Reference
daily) Inhibition (%)
BT474 (Breast) 10 8 [8]
BT474 (Breast) 30 37 [8]
BT474 (Breast) 100 61 [8]
SKOV3 (Ovarian) 10 23 [8]
SKOV3 (Ovarian) 30 37 [8]
SKOV3 (Ovarian) 100 97 [8]
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linical P! Kineti | Effi

Parameter Value Clinical Trial
Maximum Tolerated Dose Phase | (Hematologic
125 mg/day . .

(MTD) Malignancies)
Median Time to Peak Plasma Phase | (Hematologic
, 1.5- 2.5 hours _ _

Concentration Malignancies)

. Phase | (Hematologic
Half-life ~1.7 days ) )
Malignancies)

Objective Response Rate
(ORR) - Recurrent Platinum- 32% Phase Ib (NCT01653912)[9]

Resistant Ovarian Cancer

Median Progression-Free
Survival (PFS) - Recurrent

) ) ) 7.1 months Phase Ib (NCT01653912)[9]
Platinum-Resistant Ovarian

Cancer

Clinical Development and Future Perspectives

Afuresertib has been investigated as a monotherapy and in combination with other anti-cancer
agents in a variety of malignancies. Clinical activity has been observed in multiple myeloma,
non-Hodgkin lymphoma, and other hematologic cancers.[9] In solid tumors, promising efficacy
has been demonstrated in platinum-resistant ovarian cancer when combined with
chemotherapy.[9]

Ongoing and future clinical trials will continue to explore the therapeutic potential of Afuresertib
in different cancer types and in various combination regimens. The identification of predictive
biomarkers to select patients who are most likely to respond to Akt inhibition will be crucial for
the future success of Afuresertib and other drugs targeting this pathway.

Conclusion

Afuresertib Hydrochloride is a potent and selective pan-Akt inhibitor with a well-defined
mechanism of action. Its development has been supported by a robust body of preclinical and
clinical data. The optimization of its synthesis has paved the way for its continued investigation
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in late-stage clinical trials. As our understanding of the PI3K/Akt pathway in cancer continues to
evolve, Afuresertib holds promise as a valuable therapeutic option for patients with a range of
malignancies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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